

physical and chemical properties of 1-Cyclopropyl-2-nitroethanol

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Compound of Interest

Compound Name: **1-Cyclopropyl-2-nitroethanol**

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An In-depth Technical Guide to **1-Cyclopropyl-2-nitroethanol**: Synthesis, Properties, and Synthetic Utility

Introduction

1-Cyclopropyl-2-nitroethanol (CAS No. 54120-03-5) is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and synthetic organic chemistry.^{[1][2]} As a β -nitro alcohol, it serves as a versatile synthetic intermediate, combining the unique steric and electronic properties of a cyclopropyl ring with the rich chemical reactivity of the nitro and hydroxyl groups. The cyclopropane motif is a prevalent feature in numerous drug candidates, where it can enhance metabolic stability, improve potency, and modulate pharmacokinetic properties.^[3] The nitro group, in turn, is a synthetic linchpin, readily transformable into a variety of other functional groups, most notably amines, ketones, or nitroalkenes.^[4]

This technical guide provides a comprehensive overview of **1-Cyclopropyl-2-nitroethanol**, focusing on its physicochemical properties, its synthesis via the Henry (nitroaldol) reaction, a detailed experimental protocol, its potential chemical transformations, and essential safety protocols for its handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Physicochemical & Spectroscopic Properties

Detailed experimental data for **1-Cyclopropyl-2-nitroethanol** is not extensively reported in publicly accessible literature. The properties listed below are a combination of reported data and predicted characteristics based on the analysis of its functional groups and analogous structures.

Physical and Chemical Properties

Quantitative data for the primary physical properties of **1-Cyclopropyl-2-nitroethanol** are summarized in the table below. It is important to note that properties such as boiling point, melting point, and density have not been formally published and should be determined experimentally. For context, the related acyclic compound 2-nitroethanol has a boiling point of 194 °C, a melting point of -80 °C, and a density of 1.27 g/mL.[3][5]

Property	Value / Information	Source(s)
CAS Number	54120-03-5	[6]
Molecular Formula	C ₅ H ₉ NO ₃	[7]
Molecular Weight	131.13 g/mol	[7][8]
IUPAC Name	1-cyclopropyl-2-nitroethanol	[1]
Appearance	No data available; likely a yellow oil	[1][8]
Boiling Point	Not experimentally reported	[9]
Melting Point	Not experimentally reported	[9]
Density	Not experimentally reported	[9]
Solubility	No data available; expected to be soluble in polar organic solvents	[8]
Storage	Short-term (1-2 weeks) at -4°C; long-term (1-2 years) at -20°C	[8]

Predicted Spectroscopic Signature

While verified spectra for **1-Cyclopropyl-2-nitroethanol** are not readily available[6][10], its structure allows for the confident prediction of its key spectroscopic features. Researchers synthesizing this compound can use the following information for characterization.

- ^1H NMR: The spectrum should feature a complex multiplet in the upfield region (approx. 0.3-1.2 ppm) corresponding to the protons of the cyclopropyl ring. A multiplet representing the methine proton adjacent to the hydroxyl group (-CH(OH)-) would likely appear around 4.0-4.5 ppm. The diastereotopic methylene protons adjacent to the nitro group (-CH₂NO₂) would be expected as a multiplet between 4.3-4.6 ppm. A broad singlet for the hydroxyl proton (-OH) would also be present, with its chemical shift being concentration and solvent dependent. These predictions are based on analyses of similar nitroaldol products.[1][11]
- ^{13}C NMR: The cyclopropyl carbons should appear at high field strength (approx. 3-15 ppm). The carbon bearing the hydroxyl group (-CH(OH)-) is expected around 70-75 ppm, while the carbon attached to the nitro group (-CH₂NO₂) would be found further downfield, typically in the 78-82 ppm range.[11]
- Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong, broad absorption band for the O-H stretch of the alcohol, centered around 3400 cm^{-1} .[12] Two strong, characteristic peaks for the nitro group should be visible: an asymmetric stretch around 1550-1555 cm^{-1} and a symmetric stretch near 1380-1385 cm^{-1} .[11][13] C-H stretching vibrations for the cyclopropyl and alkyl backbone will appear just below 3000 cm^{-1} .
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely not show a strong molecular ion peak (M^+) at $\text{m/z} = 131$ due to facile fragmentation. Common fragmentation pathways would include the loss of the nitro group (-NO₂, 46 Da), water (-H₂O, 18 Da), or combinations thereof. A base peak corresponding to the cyclopropyl carbonyl cation fragment is also plausible.[14][15]

Synthesis: The Henry (Nitroaldol) Reaction

The most direct and classical method for synthesizing **1-Cyclopropyl-2-nitroethanol** is the Henry reaction, also known as the nitroaldol reaction.[4] This reaction is a cornerstone of C-C bond formation, involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[2]

Reaction Mechanism

The causality of the Henry reaction is rooted in the acidity of the α -proton of the nitroalkane. The mechanism proceeds through three key, reversible steps:

- Deprotonation: A base removes a proton from the α -carbon of nitromethane, creating a resonance-stabilized nitronate anion. This anion is the key nucleophile in the reaction.
- Nucleophilic Attack: The carbon-centered nucleophile of the nitronate attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This forms a new carbon-carbon bond and generates a β -nitro alkoxide intermediate.
- Protonation: The alkoxide is protonated by the conjugate acid of the base (or a protic solvent), yielding the final **1-Cyclopropyl-2-nitroethanol** product and regenerating the base catalyst.

Figure 1: Mechanism of the Henry reaction for synthesis.

Catalysis and Reaction Control

The choice of base is critical for controlling the reaction rate and minimizing side reactions, such as dehydration of the product to a nitroalkene or a retro-Henry reaction.[4] While simple bases like hydroxides or alkoxides can be used, modern protocols often employ milder catalysts. Amine bases, ammonium acetate, or metal-ligand complexes (e.g., those based on copper(II) acetate) are frequently used to improve yields and, in the case of chiral ligands, to induce stereoselectivity.[2][16][17]

Experimental Protocol: Synthesis of **1-Cyclopropyl-2-nitroethanol**

The following is a representative, self-validating protocol for the laboratory-scale synthesis of **1-Cyclopropyl-2-nitroethanol**.

Disclaimer: This protocol is illustrative and should be performed by qualified personnel with appropriate risk assessments.

Materials and Equipment

- Reagents: Cyclopropanecarboxaldehyde, Nitromethane, Copper(II) acetate monohydrate ($\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$), a suitable amine base or ligand (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or (R,R)-1,2-Diaminocyclohexane for asymmetric variants), Ethanol (anhydrous), Dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO_3), Brine, Anhydrous magnesium sulfate (MgSO_4).
- Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, rotary evaporator, separatory funnel, standard laboratory glassware, column chromatography setup (silica gel).

Step-by-Step Methodology

- Catalyst Preparation (if applicable): For a metal-catalyzed reaction, dissolve $\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$ (e.g., 0.04 mmol, 20 mol%) in ethanol (2 mL) in a round-bottom flask. Stir for 1-2 hours at room temperature to allow for complex formation.^[17] For a simpler base-catalyzed reaction, this step is omitted.
- Reagent Charging: To the flask, add cyclopropanecarboxaldehyde (0.2 mmol, 1.0 equiv). Stir the mixture for 15-20 minutes.
- Nitromethane Addition: Add nitromethane (2.0 mmol, 10.0 equiv) to the reaction mixture.^[16] ^[17] If using a simple organic base like DBU, it can be added at this stage (e.g., 0.04 mmol, 20 mol%).
- Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.
- Workup - Quenching and Extraction:
 - Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
 - Re-dissolve the residue in dichloromethane (DCM, 20 mL).
 - Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (10 mL), saturated NaHCO_3 solution (10 mL), and brine (10 mL).
 - Dry the separated organic layer over anhydrous MgSO_4 .

- Purification:
 - Filter off the drying agent and concentrate the filtrate in vacuo.
 - Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
- Analysis: Combine the pure fractions, remove the solvent, and characterize the resulting product by NMR, IR, and MS to confirm its identity and purity.

Figure 2: Experimental workflow for synthesis and purification.

Chemical Reactivity & Synthetic Utility

1-Cyclopropyl-2-nitroethanol is a synthetically powerful intermediate due to its three distinct reactive sites: the secondary alcohol, the nitro group, and the cyclopropyl ring.

- Oxidation of the Alcohol: The secondary alcohol can be oxidized under standard conditions (e.g., using PCC, Swern, or Dess-Martin periodinane) to yield the corresponding 1-cyclopropyl-2-nitroethanone. This α -nitro ketone is a valuable building block for synthesizing more complex heterocyclic systems.
- Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to a primary amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H_2 over Pd/C) or chemical reduction (e.g., Fe/HCl or Zn/HCl), to produce 2-amino-1-cyclopropylethanol. This β -amino alcohol scaffold is a key pharmacophore in many biologically active molecules.^[4]
- Dehydration to Nitroalkene: Under basic or acidic conditions, the β -nitro alcohol can undergo elimination of water to form (2-nitrovinyl)cyclopropane. This nitroalkene is a potent Michael acceptor, enabling a range of conjugate addition reactions to form new C-C and C-heteroatom bonds.^[4]
- Reactivity of the Cyclopropyl Ring: The cyclopropane ring is characterized by significant ring strain. While generally stable, it can undergo ring-opening reactions under specific conditions, such as with strong acids or certain transition metal catalysts, providing a pathway to linear alkyl chains.^[12]

Safety and Handling

As a research chemical whose toxicological properties have not been thoroughly investigated, **1-Cyclopropyl-2-nitroethanol** must be handled with care.[6]

- Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6][9]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9]
- Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[6]
- First Aid Measures:
 - Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
 - Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.[6]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

1-Cyclopropyl-2-nitroethanol stands out as a high-potential building block for modern organic synthesis. Its preparation via the reliable Henry reaction makes it accessible, while its trifecta of reactive functional groups opens numerous avenues for the synthesis of complex target molecules, particularly β -amino alcohols and α -nitro ketones. While a full experimental characterization of its physical properties is needed, the predictive data and representative protocols provided in this guide offer a solid foundation for researchers to incorporate this versatile intermediate into their synthetic programs effectively and safely.

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